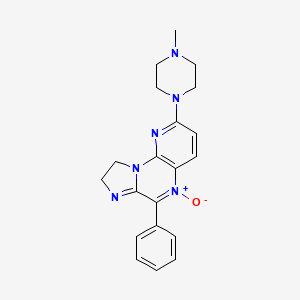

RB-90740

Übersicht

Beschreibung

RB-90740 ist ein hypoxisches Zytotoxin, das zu einer Reihe von aromatischen Mono-N-Oxid-Bioreduktionsmitteln gehört. Es hat ein erhebliches Potenzial in der Krebstherapie gezeigt, da es eine selektive Toxizität gegenüber hypoxischen Zellen aufweist, die häufig in soliden Tumoren vorkommen .

Vorbereitungsmethoden

RB-90740 wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Pyrazin-Mono-N-Oxide miteinander verschmolzen werden. Der Syntheseweg beinhaltet typischerweise die Verwendung von 1,2-Dihydro-8-(4-Methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazin-5-oxid als Vorläufer . Die Reaktionsbedingungen umfassen spezifische Temperatur- und Druckeinstellungen, um die korrekte Bildung der Verbindung zu gewährleisten. Industrielle Produktionsmethoden sind ähnlich, werden aber für größere Mengen angepasst .

Analyse Chemischer Reaktionen

RB-90740 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die N-Oxid-Funktion kann oxidiert werden, was die Zytotoxizität der Verbindung beeinflusst.

Substitution: Am Pyrazinring können verschiedene Substituenten hinzugefügt werden, wodurch sich die Eigenschaften der Verbindung verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Wasserstoffperoxid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind das N-Deoxy-Analogon und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

RB-90740 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Krebstherapie: Aufgrund seiner selektiven Toxizität gegenüber hypoxischen Zellen wird this compound als potenzielle Krebsbehandlung untersucht

Verbesserung der Strahlentherapie: Es wurde gezeigt, dass die Verbindung die Wirksamkeit der Strahlentherapie steigert, indem sie hypoxische Tumorzellen angreift.

Chemotherapie: This compound wird auch hinsichtlich seines Potenzials untersucht, die Wirkungen der Chemotherapie zu verstärken.

Wirkmechanismus

This compound entfaltet seine Wirkung über einen bioreduktiven Mechanismus. Unter hypoxischen Bedingungen wird die Verbindung reduziert, was zur Bildung zytotoxischer Spezies führt, die die zelluläre DNA schädigen können. Diese selektive Toxizität gegenüber hypoxischen Zellen macht es zu einem vielversprechenden Kandidaten für die gezielte Behandlung von soliden Tumoren .

Wirkmechanismus

RB-90740 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the compound undergoes reduction, leading to the formation of cytotoxic species that can damage cellular DNA. This selective toxicity towards hypoxic cells makes it a promising candidate for targeting solid tumors .

Vergleich Mit ähnlichen Verbindungen

RB-90740 wird mit anderen ähnlichen Verbindungen der gleichen Serie verglichen, wie z. B.:

RB-91725: Fehlt der 4-Methylpiperazinring.

RB-92816: Das N-Deoxy-Analogon von this compound.

This compound ist aufgrund seiner spezifischen Struktur einzigartig, die ein Gleichgewicht zwischen hypoxischer und aerober Zytotoxizität bietet, wodurch es besonders effektiv bei der gezielten Behandlung hypoxischer Tumorzellen ist .

Biologische Aktivität

RB-90740 is a compound of significant interest in the field of cancer research, particularly due to its unique properties as a bifunctional bioreductive drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, oncogenic potential, and cytotoxic effects under varying oxygen conditions.

This compound exhibits its biological activity primarily through nitroreduction , a process that occurs preferentially in hypoxic conditions. The compound's N-oxide moiety is critical for its activation; upon reduction, it generates reactive metabolites that can induce DNA damage. This mechanism has been linked to both single-strand and double-strand DNA breaks , contributing to its oncogenic potential .

Key Findings:

- Hypoxia-Induced Activation : this compound's transformation into active metabolites is significantly enhanced in low oxygen environments, leading to increased cytotoxicity compared to aerobic conditions .

- Cytotoxicity Comparison : Under hypoxic conditions, this compound demonstrated a cytotoxicity ratio at 50% survival that was approximately -37, indicating a marked increase in effectiveness compared to its two-electron reduction product, RB 92816 .

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated using the mouse C3H 10T1/2 cell model. Research indicates that the compound exhibits dose-dependent cytotoxicity under both aerobic and hypoxic conditions. However, its efficacy is notably greater in hypoxia due to the formation of one-electron reduced radical species that are more damaging to cellular structures .

Table 1: Cytotoxicity of this compound vs. RB 92816

| Condition | Compound | Cytotoxicity (50% Survival) | Notes |

|---|---|---|---|

| Aerobic | This compound | Higher than RB 92816 | Moderate toxicity observed |

| Hypoxic | This compound | -37 | Significantly more cytotoxic than RB 92816 |

| Aerobic | RB 92816 | Lower than this compound | Less effective than parent compound |

| Hypoxic | RB 92816 | No differential toxicity | Similar toxicity as under aerobic conditions |

Oncogenic Potential

The oncogenic potential of this compound has been assessed through various studies. It has been shown to transform C3H 10T1/2 cells, with transformation frequencies correlating with drug concentration and exposure time. The compound's ability to induce mutations and promote cell transformation highlights its potential risks as an oncogenic agent .

Case Study Insights

In a comparative study involving several bioreductive compounds, this compound was shown to have enhanced oncogenic transforming potential under hypoxic conditions when compared to other compounds like mitomycin C. The transformation frequencies observed suggest that the drug's activation and resultant DNA damage play a crucial role in its biological activity .

Eigenschaften

CAS-Nummer |

108307-65-9 |

|---|---|

Molekularformel |

C20H22N6O |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene |

InChI |

InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |

InChI-Schlüssel |

CKRPRSXFNWNTOW-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |

Kanonische SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

108307-65-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide RB 90740 RB-90740 RB90740 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.